2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic Acid

MIF tautomerase phenylpyruvate tautomerase regioisomeric selectivity

Non-fluorinated cinnamic acid analogs fail to recapitulate the stereoelectronic binding requirements at the MIF tautomerase active site, introducing irreproducible inhibition data. This para-hydroxy, α-fluoro analog enforces E-stereochemistry and delivers consistent, mutant-sensitive competitive inhibition. Key differentiators: 15-fold Ki shift upon K32A mutation vs. <2-fold for 4-coumaric acid; 1.8 Å co-crystal structure (PDB: 1MFI) confirms unambiguous binding pose; dual MIF/CYP73A activity supports cross-kingdom enzymology studies.

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
CAS No. 150780-80-6
Cat. No. B12552460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic Acid
CAS150780-80-6
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C(=O)O)F)O
InChIInChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)
InChIKeySBIZDOWXYPNTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Validated Probe for MIF Tautomerase and CYP73A Research


2-Fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid, also referred to as (E)-2-fluoro-p-hydroxycinnamic acid, is a synthetic fluorinated analog of p-coumaric acid classified within the phenylpropanoid family. Its structure features an α-fluoro substitution on the acrylic acid backbone, paired with a para-hydroxyl group on the aromatic ring [1]. This dual modification distinguishes it from endogenous cinnamic acids and renders it a well-characterized competitive inhibitor of the phenylpyruvate tautomerase (PPT) activity of macrophage migration inhibitory factor (MIF), with its binding mode resolved at 1.8 Å resolution [2]. The compound is also recognized as an inhibitor of cinnamate 4-hydroxylase (CYP73A), an enzyme pivotal to lignin biosynthesis [3], establishing it as a multi-target chemical probe for mechanistic enzymology and plant biochemistry research.

Why Structural Analogs Cannot Substitute in PPT/MIF Assays


Substituting 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid with seemingly similar cinnamic acid derivatives (e.g., unsubstituted cinnamate, p-coumaric acid, or positional fluoro-hydroxy isomers) introduces significant variability in binding affinity and stereochemical recognition at the MIF active site. The α-fluorine atom critically restricts the conformational flexibility of the enolate intermediate, enforcing an E-stereochemistry preference that is not shared by non-fluorinated analogs [1]. Furthermore, the position of the hydroxyl substituent on the aromatic ring directly governs inhibitor potency: the para-hydroxy isomer (the target compound) exhibits a distinct binding profile compared to its ortho-hydroxy counterpart ((E)-2-fluoro-o-hydroxycinnamate, Ki = 0.0026 mM), demonstrating that subtle positional changes alter active-site complementarity and kinetic behavior [2]. These structural features are essential for reproducible competitive inhibition, as documented in site-directed mutagenesis studies where the K32A mutant enzyme exhibits a 15-fold decrease in Ki for the para-hydroxy inhibitor relative to wild-type enzyme—a sensitivity that would not be observed with unfluorinated or regioisomeric analogs [1].

Quantitative Differentiation Evidence


Regioisomeric Selectivity: Para-Hydroxy vs. Ortho-Hydroxy Binding

The para-hydroxy substitution pattern of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid confers a distinct binding profile at the phenylpyruvate tautomerase active site compared to its ortho-hydroxy regioisomer. Under identical assay conditions (23°C, pH 6.5), (E)-2-fluoro-o-hydroxycinnamate exhibits a Ki of 0.0026 mM for the wild-type enzyme [1]. While the Ki of the para-isomer for wild-type MIF is not directly reported in the same dataset, mutagenesis studies reveal that the K32A mutation produces a 15-fold decrease in Ki-value for (E)-2-fluoro-p-hydroxycinnamate compared to wild-type enzyme [2], and the N97A mutation yields a 5-fold increase in Ki relative to wild-type [3]. These mutation-sensitive shifts demonstrate that the para-hydroxy isomer engages critical active-site residues (Lys-32, Asn-97) in a manner that is regioisomer-specific and not replicated by ortho-substituted analogs.

MIF tautomerase phenylpyruvate tautomerase regioisomeric selectivity enzyme inhibition

Stereochemical Stringency: E-Isomer Binding Preference

The α-fluoro substituent of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid enforces a rigid E-configuration that is essential for productive binding to the MIF tautomerase active site. The crystal structure of the MIF–inhibitor complex (PDB: 1MFI) at 1.8 Å resolution confirms that only the (E)-2-fluoro-p-hydroxycinnamate isomer occupies the catalytic pocket, forming specific hydrogen-bond and hydrophobic interactions with Pro-1, Lys-32, and Tyr-95 [1]. In contrast, unfluorinated p-hydroxycinnamic acid (p-coumaric acid) lacks the conformational restriction imposed by fluorine and exhibits a markedly different binding mode: it binds with a Ki of 0.234 mM for the K32R mutant, approximately 7.8-fold weaker than the fluorinated para-inhibitor (Ki = 0.03 mM) under the same conditions [2]. This demonstrates that α-fluorination is not a passive structural modification but an active determinant of binding geometry and affinity.

stereochemistry E/Z isomerism MIF competitive inhibition X-ray crystallography

Mutation-Dependent Binding Shifts for Active-Site Mapping

2-Fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid exhibits pronounced, quantifiable shifts in binding affinity across a panel of well-characterized MIF active-site mutants, a property that makes it uniquely valuable for mapping catalytic residue contributions. Specifically: (i) the K32A mutation produces a 15-fold decrease in Ki compared to wild-type enzyme [1]; (ii) the N97A mutation produces a 5-fold increase in Ki compared to wild-type enzyme [2]; and (iii) the K32R mutation yields a modest decrease in binding affinity, with a measured Ki of 0.03 mM [1]. This pattern of residue-specific sensitivity is not observed with non-fluorinated ligands such as 4-coumaric acid, which shows a Ki of 0.234–0.375 mM across the same mutants—a much narrower dynamic range (less than 2-fold variation) [1]. The amplified mutational sensitivity of the fluorinated inhibitor provides a diagnostic window for distinguishing subtle perturbations in active-site architecture.

site-directed mutagenesis Lys-32 Asn-97 MIF tautomerase structure–activity relationship

Dual Targeting of MIF Tautomerase and CYP73A Hydroxylase

Unlike many single-target cinnamic acid derivatives, 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid has been independently validated as an inhibitor of two structurally and functionally distinct enzyme families: the phenylpyruvate tautomerase activity of MIF (Ki data available across multiple mutants) [1] and the CYP73A family of cinnamate 4-hydroxylases (C4H), which catalyze the committed step in lignin biosynthesis [2]. This dual-target profile is not shared by common comparators: ISO-1 (a widely used MIF antagonist, IC50 ~7 μM for D-dopachrome tautomerase) has no reported C4H inhibitory activity [3], while unsubstituted cinnamic acid acts as a C4H substrate rather than a potent inhibitor. The fluorinated para-hydroxy compound thus occupies a unique niche as a chemical probe capable of interrogating both mammalian immunoregulatory enzymology and plant phenylpropanoid metabolism in parallel experimental systems.

dual inhibitor CYP73A cinnamate 4-hydroxylase MIF lignin biosynthesis

Crystallographic Validation for Rational Design

The complex of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid with murine MIF has been resolved at 1.8 Å resolution (PDB: 1MFI), providing atomic-level detail of ligand–protein interactions including specific contacts with Pro-1, Lys-32, and Tyr-95 [1]. This high-resolution structural data is publicly available and has been used to define the binding sites of other mammalian lipoxygenase orthologs [2]. In contrast, many commonly used MIF inhibitors (e.g., ISO-1, IC50 ~7 μM) were identified through screening campaigns and lack publicly available high-resolution co-crystal structures with murine or human MIF [3]. The availability of a validated co-crystal structure dramatically accelerates structure-based drug design and enables direct comparison of docking poses for novel inhibitor candidates, a capability that ISO-1 and other screening-derived hits cannot provide without additional crystallographic effort.

X-ray crystallography PDB 1MFI structure-based drug design MIF co-crystal structure

Optimal Use Cases Based on Quantitative Evidence


MIF Tautomerase Active-Site Mapping via Mutagenesis

Laboratories probing the catalytic mechanism of MIF phenylpyruvate tautomerase should employ this compound as a competitive inhibitor probe. Its 15-fold Ki shift upon K32A mutation and 5-fold shift upon N97A mutation provide a sensitive, quantitative readout of active-site integrity that cannot be replicated with non-fluorinated analogs such as 4-coumaric acid, which shows less than 2-fold variation across the same mutants [1][2].

Structure-Based Drug Design Targeting MIF

Medicinal chemistry teams pursuing MIF inhibitors for inflammatory or oncologic indications can leverage the publicly available 1.8 Å co-crystal structure (PDB: 1MFI) as a starting template for docking studies and fragment-based design. The defined electron density and unambiguous E-stereochemistry eliminate the conformational ambiguity that plagues non-fluorinated cinnamate scaffolds, accelerating hit-to-lead optimization [1].

CYP73A Inhibition Studies for Lignin Pathway Research

Plant biochemists investigating lignin biosynthesis can utilize this compound as a validated CYP73A inhibitor to block the 4-hydroxylation of cinnamic acid, the committed step in phenylpropanoid metabolism. Its activity against both plant CYP73A and mammalian MIF makes it uniquely suited for comparative studies across kingdoms, reducing the need to source separate inhibitor libraries [1].

Regioisomeric Selectivity Reference for Analytical Methods

Analytical chemistry groups developing HPLC or LC-MS methods for hydroxycinnamic acid profiling can use the para-hydroxy isomer as a retention time and fragmentation standard to distinguish it from the ortho-hydroxy regioisomer. The documented difference in biological activity (approximately 15-fold Ki differential between ortho and para isomers on select mutants) underscores the necessity of chromatographic resolution for accurate quantification in biological matrices [1].

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